

Application Note: Formulation of Black Thermochromic Inks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Black 305
Cat. No.:	B3046760

[Get Quote](#)

AN-TC-BK305

Abstract

This document provides a detailed protocol for the formulation of a black thermochromic ink. While "Black 305" is not a standard chemical identifier for a thermochromic component, this note outlines a representative formulation for a reversible, temperature-sensitive black ink system. The protocol is based on a three-component system consisting of a leuco dye, a developer, and a solvent, which are microencapsulated to protect the thermochromic system and allow for its dispersion into an ink vehicle. This guide is intended for researchers, scientists, and professionals in material science and product development.

Introduction to Thermochromism

Thermochromism is the property of a substance to change color in response to a change in temperature. The most common technology for achieving this effect in inks is based on a combination of a leuco dye, a developer, and a solvent.

- Leuco Dye: A dye precursor that can switch between a colored and a colorless state.
- Developer: An acidic compound that protonates the leuco dye, causing it to enter its colored state.

- Solvent: A polar solvent that, when melted, solvates the developer and prevents it from interacting with the leuco dye, leading to a colorless state.

The color change is reversible. Below the activation temperature, the three components are in a solid state, and the leuco dye is complexed with the developer, resulting in a colored ink. As the temperature rises to the melting point of the solvent, the solvent melts and dissolves the developer, causing the leuco dye to revert to its colorless form. A black thermochromic effect is typically achieved by combining several leuco dyes (e.g., cyan, magenta, and yellow) in specific ratios.

Materials and Equipment

Component	Example Chemical	Role
Leuco Dyes	Crystal Violet Lactone (CVL), various leuco dyes to achieve black	Color former
Developer	Bisphenol A (BPA), Propylparaben	Color developer, protonates the leuco dye
Solvent	Myristyl alcohol, 1-Dodecanol	Controls the temperature of color change, dissolves the developer upon melting

Component	Example Chemical	Role
Shell Material	Melamine formaldehyde, Urea-formaldehyde	Forms the protective microcapsule shell
Surfactant/Emulsifier	Poly(methyl vinyl ether-co-maleic anhydride)	Stabilizes the emulsion

- High-shear mixer/homogenizer
- Heating mantle with temperature control
- Reaction vessel

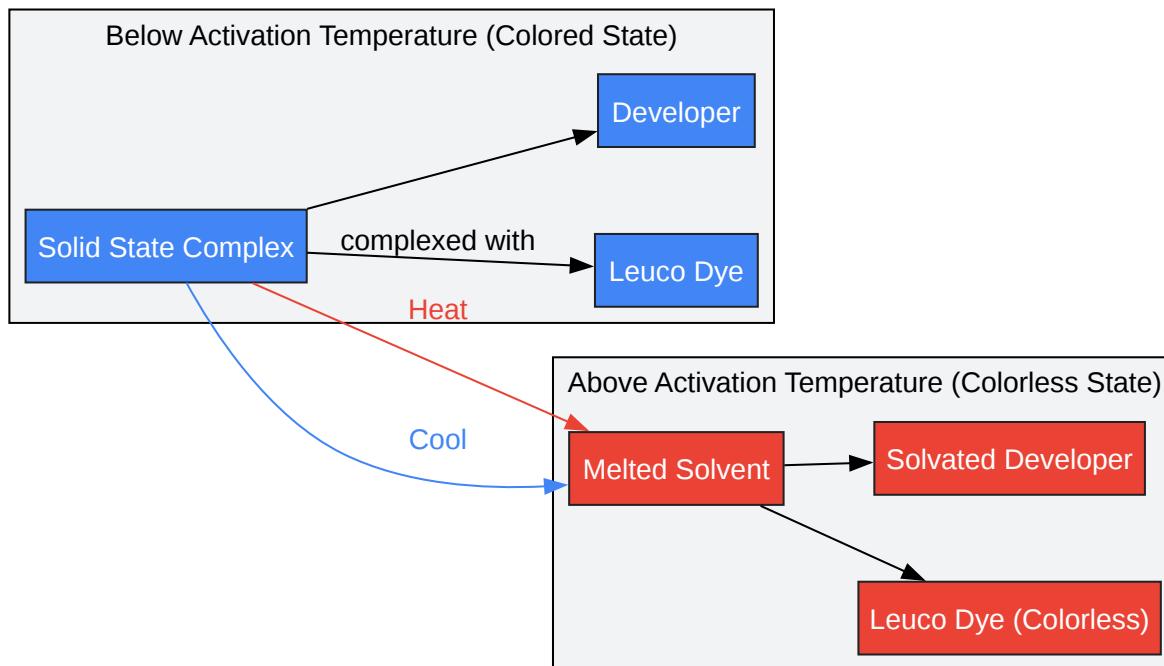
- pH meter
- Optical microscope
- Particle size analyzer
- Differential Scanning Calorimeter (DSC)

Experimental Protocols

- Melt and Mix: In a beaker, combine the leuco dye(s), developer, and solvent according to the ratios specified in Table 2.
- Heat: Gently heat the mixture to approximately 100-120°C while stirring until all components are completely melted and a homogeneous solution is formed.
- Cool: Allow the mixture to cool to room temperature. The mixture will solidify into a colored composite.
- Grind: Grind the solid composite into a fine powder.
- Prepare Aqueous Phase: In a reaction vessel, dissolve the surfactant/emulsifier in deionized water.
- Create Emulsion: Add the powdered thermochromic core system to the aqueous phase. Homogenize the mixture at high speed (e.g., 5000-10000 rpm) to create a fine oil-in-water emulsion. The particle size of the dispersed thermochromic droplets should be monitored and controlled, typically in the range of 1-10 μm .
- Add Shell Precursors: While stirring, add the shell-forming materials (e.g., melamine and formaldehyde) to the emulsion.
- Initiate Polymerization: Adjust the pH of the mixture to 4.0-4.5 with an acid (e.g., acetic acid) and slowly raise the temperature to 60-80°C. Maintain this temperature for 2-4 hours to allow for the polymerization of the shell material on the surface of the thermochromic droplets.
- Cool and Isolate: Allow the mixture to cool to room temperature. The resulting microcapsules can be isolated by filtration or centrifugation, followed by washing with deionized water and

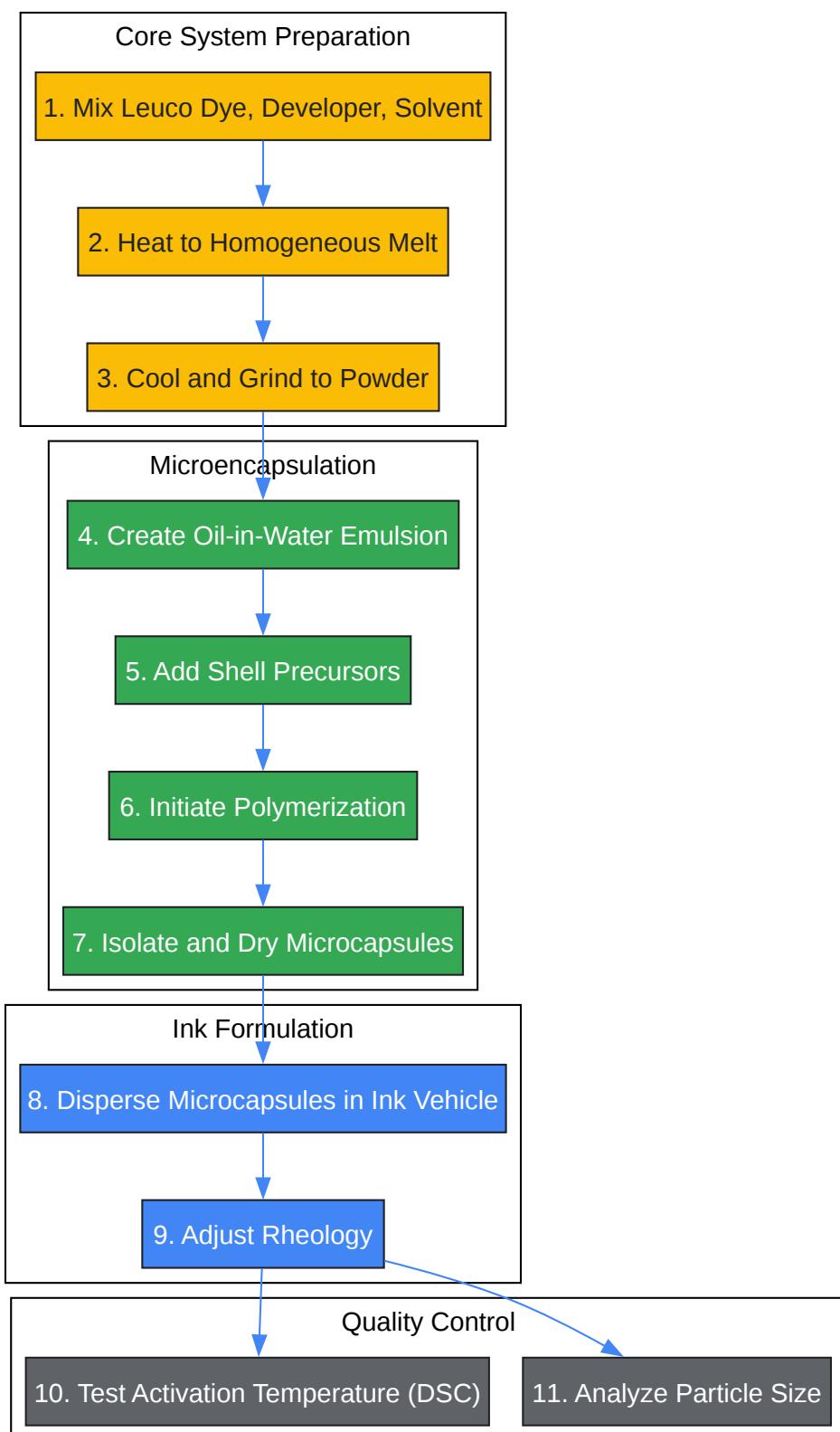
drying.

- Select Ink Vehicle: Choose an appropriate ink vehicle (e.g., water-based, solvent-based, or UV-curable) depending on the desired application and printing method.
- Disperse Microcapsules: Gradually add the dried thermochromic microcapsules to the ink vehicle under gentle stirring. Dispersing agents may be added to improve stability.
- Adjust Viscosity: Add rheology modifiers as needed to achieve the target viscosity for the intended printing process (e.g., screen printing, flexography).


Characterization and Data

The performance of the thermochromic ink should be evaluated to ensure it meets the desired specifications.

Component	Role	Example Ratio (by weight)
Leuco Dye(s)	Color Former	1 - 5%
Developer	Color Developer	5 - 15%
Solvent	Temperature Control	80 - 90%
Microcapsules	Thermochromic Pigment	10 - 30% in ink vehicle
Ink Vehicle	Carrier	70 - 90%


Parameter	Typical Value	Method of Analysis
Activation Temperature	31°C (customizable)	Differential Scanning Calorimetry (DSC)
Particle Size (Microcapsules)	1 - 10 µm	Particle Size Analyzer
Color Change	Black to Translucent	Visual, Spectrophotometry

Diagrams

[Click to download full resolution via product page](#)

Caption: Chemical mechanism of a leuco dye-based thermochromic system.

[Click to download full resolution via product page](#)

Caption: Workflow for thermochromic ink formulation and testing.

- To cite this document: BenchChem. [Application Note: Formulation of Black Thermochromic Inks]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3046760#formulation-of-thermochromic-inks-using-black-305>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com